2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride
Overview
Description
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride typically involves the condensation of imidazo[1,2-a]pyridine with butanoic acid derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as hydrochloric acid, which facilitates the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation and purification. The use of advanced techniques such as chromatography and crystallization ensures the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride
- 3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid hydrochloride
- 2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
Uniqueness
2-(Imidazo[1,2-a]pyridin-2-yl)butanoic acid hydrochloride stands out due to its unique structural features and versatile reactivity.
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-2-ylbutanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-8(11(14)15)9-7-13-6-4-3-5-10(13)12-9;/h3-8H,2H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBOMOWZBYDZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN2C=CC=CC2=N1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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